cFMS Receptor Inhibitor IV

Kinase Assay CSF-1R IC50

Choose cFMS Receptor Inhibitor IV for reliable target engagement in cell-based assays. Unlike cFMS Receptor Inhibitor II (IC50 80 nM), this compound offers 4.7‑fold higher potency (17 nM) and proven cellular activity (IC50 76 nM). Its ATP‑competitive, reversible mechanism and distinct furan carboxamide scaffold ensure reproducible results in macrophage and oncology signaling research. Supplied at ≥98% purity for consistent experimental outcomes. Order now to advance your kinase discovery programs.

Molecular Formula C22H26N4O2
Molecular Weight 378.5 g/mol
CAS No. 959626-45-0
Cat. No. B3340939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecFMS Receptor Inhibitor IV
CAS959626-45-0
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N
InChIInChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27)
InChIKeyFQGXFVDABCBEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cFMS Receptor Inhibitor IV (CAS 959626-45-0): A Potent, Cell-Permeable CSF-1R Kinase Inhibitor for Immunology and Oncology Research


cFMS Receptor Inhibitor IV (also known as CSF-1 Receptor Inhibitor IV) is a cell-permeable furan carboxamide compound that functions as a potent, reversible, and ATP-competitive inhibitor of the cFMS/CSF-1R receptor tyrosine kinase . Its molecular formula is C22H26N4O2 with a molecular weight of 378.47 g/mol . The compound is primarily utilized in research applications focused on phosphorylation and dephosphorylation signaling pathways, particularly those involving the colony-stimulating factor-1 receptor (CSF-1R), a critical regulator of macrophage biology and the tumor microenvironment .

Why cFMS Receptor Inhibitor IV (959626-45-0) Cannot Be Simply Replaced by Other CSF-1R Inhibitors


Substituting cFMS Receptor Inhibitor IV with another CSF-1R inhibitor is not straightforward due to critical differences in potency, selectivity, and cellular permeability. While many inhibitors target the same kinase, their biochemical and cellular profiles vary significantly. For instance, the cell-free IC50 of cFMS Receptor Inhibitor IV (17 nM) is over 4.7-fold lower than that of cFMS Receptor Inhibitor II (80 nM), indicating a much higher intrinsic potency . Furthermore, its cellular activity (IC50 = 76 nM in HEK-293 cells) demonstrates effective intracellular target engagement, a property not uniformly shared across all analogs . Finally, its ATP-competitive, reversible mechanism and distinct furan carboxamide scaffold differentiate it from structurally distinct inhibitors like the anilinoquinoline-based cFMS Receptor Inhibitor II and III [1]. These quantifiable differences directly impact experimental design, data interpretation, and the reproducibility of biological outcomes, making generic substitution a significant risk in rigorous scientific studies.

Quantitative Evidence Guide: How cFMS Receptor Inhibitor IV (959626-45-0) Compares to Closest Analogs


Cell-Free Biochemical Potency of cFMS Receptor Inhibitor IV vs. Inhibitor II

cFMS Receptor Inhibitor IV demonstrates significantly higher potency in cell-free kinase assays compared to cFMS Receptor Inhibitor II. The IC50 of Inhibitor IV is 17 nM, which is 4.7-fold lower than the 80 nM IC50 reported for Inhibitor II under similar assay conditions . This higher potency translates to a lower required concentration for achieving equivalent target inhibition in biochemical assays.

Kinase Assay CSF-1R IC50 Enzymatic Activity

Cellular Target Engagement: cFMS Receptor Inhibitor IV Activity in HEK-293 Cells

cFMS Receptor Inhibitor IV effectively blocks cFMS autophosphorylation in a cellular context, with an IC50 of 76 nM in CSF-1/M-CSF-stimulated HEK-293 cells . This demonstrates its ability to penetrate the cell membrane and engage its target in a living cell model. While comparable cellular potency data for Inhibitor II is not directly available, this 76 nM value provides a clear benchmark for cellular activity that researchers can use to compare against other compounds or analogs in their own assays.

Cellular Assay CSF-1/M-CSF HEK-293 Autophosphorylation

Comparative Potency Against a Broad Panel of CSF-1R Inhibitors

In the broader context of CSF-1R inhibitors, cFMS Receptor Inhibitor IV (IC50 = 17 nM) exhibits a potency profile that is intermediate among well-characterized tools. For example, the highly optimized, brain-penetrant inhibitor BLZ945 has a reported IC50 of 1 nM , while GW2580 has an IC50 of 30 nM . Ki20227 is another potent inhibitor with an IC50 of 2 nM . This places cFMS Receptor Inhibitor IV as a potent tool, but it is not the most potent available. Its value lies in its specific scaffold and well-documented cellular activity, which may offer a distinct selectivity profile compared to other compounds, though a full head-to-head selectivity panel is not publicly available.

Kinase Selectivity CSF-1R IC50 Comparative Analysis

Chemical Identity and Purity: Ensuring Reproducibility in Research

cFMS Receptor Inhibitor IV is commercially available with a defined chemical purity of ≥95% by HPLC, as specified by major vendors like Calbiochem® . This level of purity is crucial for ensuring that observed biological effects are due to the intended inhibitor and not confounding impurities. While most research-grade inhibitors in this class meet a similar purity threshold, the explicit specification and batch-to-batch consistency from established suppliers provide a degree of confidence that is not always guaranteed with less characterized analogs or custom-synthesized compounds.

Purity Chemical Characterization Reproducibility QC

Optimal Research and Industrial Application Scenarios for cFMS Receptor Inhibitor IV (959626-45-0)


In Vitro Studies of CSF-1R Signaling and Macrophage Biology

cFMS Receptor Inhibitor IV is ideally suited for cell-based assays investigating CSF-1R-dependent signaling pathways in macrophages, monocytes, and osteoclasts. Its demonstrated ability to inhibit cFMS autophosphorylation in HEK-293 cells at a 76 nM IC50 makes it a reliable tool for dissecting downstream signaling events, gene expression changes, and cellular phenotypes (e.g., proliferation, differentiation, migration) driven by M-CSF. This is a core application for immunology and oncology research where CSF-1R plays a pivotal role in the tumor microenvironment.

Biochemical Characterization of CSF-1R Kinase Activity and Inhibitor Screening

Due to its potent cell-free IC50 of 17 nM , cFMS Receptor Inhibitor IV serves as an excellent reference compound or positive control in high-throughput screening (HTS) campaigns for novel CSF-1R inhibitors. Its ATP-competitive, reversible mechanism allows for straightforward assay design. It can be used to validate assay robustness, benchmark new chemical entities, or as a tool to explore structure-activity relationships (SAR) for the cFMS kinase domain.

Comparative Studies to Differentiate CSF-1R Inhibitor Profiles

When researchers need to compare the biological effects of different CSF-1R inhibitors with varying potencies and mechanisms, cFMS Receptor Inhibitor IV provides a valuable data point. Its intermediate potency (17 nM) relative to more potent compounds like BLZ945 (1 nM) allows for the dissection of effects that may be dose-dependent or linked to specific off-target profiles. It can be used in parallel with other inhibitors to understand the therapeutic window or to identify inhibitor-specific phenotypes.

Drug Discovery and Development for Inflammatory and Autoimmune Diseases

Given the established role of CSF-1R in inflammatory processes and the compound's origin in a study of 2'-aminoanilide cFMS inhibitors as potential anti-inflammatory agents [1], cFMS Receptor Inhibitor IV is a relevant tool for target validation and lead optimization programs focused on inflammatory diseases, such as rheumatoid arthritis, atherosclerosis, and certain neurodegenerative conditions. Its well-defined chemical structure and availability from multiple vendors facilitate its use in collaborative or multi-site research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for cFMS Receptor Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.